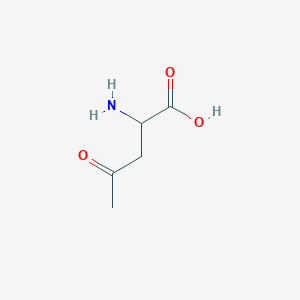

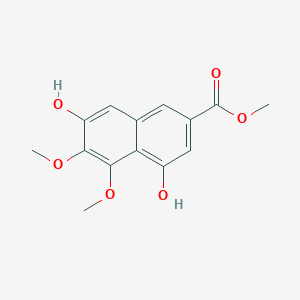

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as oxiranes or epoxides, characterized by a three-membered cyclic ether structure. The presence of the oxirane group in the compound suggests potential reactivity, as the strained ring can participate in various chemical reactions. The benzaldehyde moiety indicates the presence of an aromatic ring with an aldehyde functional group, which can also influence the compound’s chemical behavior and applications.

Vorbereitungsmethoden

The synthesis of (S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde can be achieved through various methods. One common approach involves the condensation reaction of chloromethylbenzyl ether with chloro (bromo)-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions. Another method involves a seven-step process with an overall yield of 63% to produce an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends. These methods highlight the versatility and complexity of synthesizing oxirane-containing compounds.

Analyse Chemischer Reaktionen

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions due to the presence of the oxirane ring and the aldehyde group. The oxirane ring is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. These reactions can lead to the formation of various products depending on the reaction conditions and the nucleophiles involved. The aldehyde group also allows for further functionalization through reactions such as condensation to form hydrazones.

Wissenschaftliche Forschungsanwendungen

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde has a wide range of applications in various fields of research and industry. Its functional groups enable it to be used as a building block for the synthesis of more complex compounds. In the field of chemistry, it is used in the synthesis of bio-based vitrimers, which are renewable biomass resource-derived polymer networks containing exchangeable dynamic covalent bonds . In biology and medicine, it is used in the development of robust metal-free leather by crosslinking collagen . The compound’s reactivity and versatility make it a valuable tool in scientific research.

Wirkmechanismus

The mechanism of action of (S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde involves the reactivity of the oxirane ring and the aldehyde group. The oxirane ring can undergo ring-opening reactions initiated by nucleophiles, leading to the formation of various products. The aldehyde group can participate in condensation reactions to form hydrazones. These reactions allow the compound to exert its effects by modifying the chemical structure of other molecules.

Vergleich Mit ähnlichen Verbindungen

(S)-5-Fluoro-2-(oxiran-2-ylmethoxy)benzaldehyde can be compared with other similar compounds such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid . These compounds share similar structural features, such as the presence of an oxirane ring and an aromatic ring with a functional group. this compound is unique due to the presence of the fluorine atom, which can influence its reactivity and applications.

Conclusion

This compound is a versatile and reactive compound with a wide range of applications in scientific research and industry. Its unique structural features and reactivity make it a valuable tool for the synthesis of complex compounds and the development of new materials.

Eigenschaften

Molekularformel |

C10H9FO3 |

|---|---|

Molekulargewicht |

196.17 g/mol |

IUPAC-Name |

5-fluoro-2-[[(2S)-oxiran-2-yl]methoxy]benzaldehyde |

InChI |

InChI=1S/C10H9FO3/c11-8-1-2-10(7(3-8)4-12)14-6-9-5-13-9/h1-4,9H,5-6H2/t9-/m0/s1 |

InChI-Schlüssel |

PVJAWRXIOCBMCG-VIFPVBQESA-N |

Isomerische SMILES |

C1[C@H](O1)COC2=C(C=C(C=C2)F)C=O |

Kanonische SMILES |

C1C(O1)COC2=C(C=C(C=C2)F)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzoyl)-beta-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B12073317.png)

![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)

![3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)

![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)